4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine
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Overview
Description
4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine is an organic compound with the molecular formula C15H12F6N2. This compound is characterized by the presence of trifluoromethyl groups attached to the benzyl and phenylamine moieties, which contribute to its unique chemical properties. It is used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-amino-3-(trifluoromethyl)benzyl chloride and 2-(trifluoromethyl)aniline.
Reaction Conditions: The reaction between these starting materials is carried out in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically conducted in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted benzyl and phenylamine derivatives.
Scientific Research Applications
4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of agrochemicals and specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of 4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino groups can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzylamine
- 2-(Trifluoromethyl)aniline
- 4-Amino-3-(trifluoromethyl)benzyl chloride
Uniqueness
4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine is unique due to the presence of two trifluoromethyl groups attached to both the benzyl and phenylamine moieties. This dual substitution pattern imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds with only one trifluoromethyl group.
Properties
Molecular Formula |
C15H12F6N2 |
---|---|
Molecular Weight |
334.26 g/mol |
IUPAC Name |
4-[[4-amino-3-(trifluoromethyl)phenyl]methyl]-2-(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H12F6N2/c16-14(17,18)10-6-8(1-3-12(10)22)5-9-2-4-13(23)11(7-9)15(19,20)21/h1-4,6-7H,5,22-23H2 |
InChI Key |
AWQGKLALEOCQAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F)N |
Origin of Product |
United States |
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